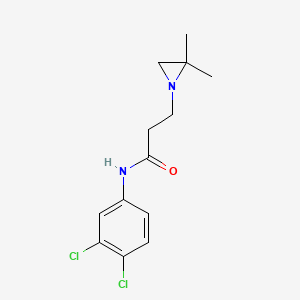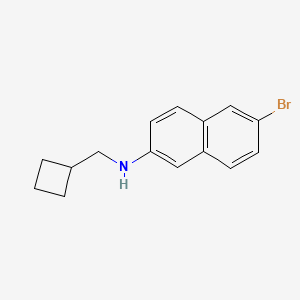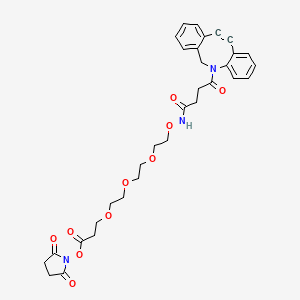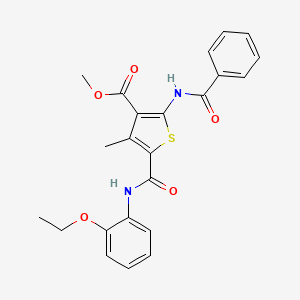
Chondroitin disaccharide di-diSB trisodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chondroitin disaccharide di-diSB trisodium salt is a synthetic compound derived from chondroitin sulfate, a glycosaminoglycan found in connective tissues. This compound is characterized by its unique disaccharide structure, which includes sulfated glucuronic acid and galactosamine units. It is commonly used in biochemical research due to its ability to mimic natural chondroitin sulfate.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of chondroitin disaccharide di-diSB trisodium salt typically involves the enzymatic or chemical degradation of chondroitin sulfate. The process includes:
Enzymatic Degradation: Using specific enzymes like chondroitinase to cleave chondroitin sulfate into disaccharide units.
Chemical Sulfation: Introducing sulfate groups to the disaccharide units under controlled conditions, often using sulfur trioxide-pyridine complex or chlorosulfonic acid.
Purification: The resulting product is purified through techniques such as ion-exchange chromatography and lyophilization to obtain the trisodium salt form.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. It involves:
Bulk Enzymatic Hydrolysis: Large-scale enzymatic hydrolysis of chondroitin sulfate.
Sulfation and Neutralization: Chemical sulfation followed by neutralization with sodium hydroxide to form the trisodium salt.
Purification and Drying: Advanced purification methods like high-performance liquid chromatography (HPLC) and drying techniques such as spray drying or freeze-drying.
化学反应分析
Types of Reactions
Chondroitin disaccharide di-diSB trisodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction of the carbonyl groups to alcohols.
Substitution: Sulfate groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or periodic acid.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic reagents such as amines or thiols.
Major Products
The major products formed from these reactions include various sulfated and non-sulfated derivatives of the disaccharide, which can be used for further biochemical studies.
科学研究应用
Chondroitin disaccharide di-diSB trisodium salt has a wide range of applications in scientific research:
Chemistry: Used as a standard for the analysis of glycosaminoglycans and their derivatives.
Biology: Studied for its role in cell signaling and interaction with proteins.
Medicine: Investigated for its potential therapeutic effects in treating osteoarthritis and other joint disorders.
Industry: Utilized in the production of biomaterials and as a component in cosmetic formulations.
作用机制
The mechanism of action of chondroitin disaccharide di-diSB trisodium salt involves its interaction with various molecular targets, including:
Proteoglycans: It binds to proteoglycans in the extracellular matrix, influencing cell adhesion and migration.
Enzymes: Acts as a substrate or inhibitor for enzymes involved in glycosaminoglycan metabolism.
Signaling Pathways: Modulates signaling pathways related to inflammation and tissue repair.
相似化合物的比较
Similar Compounds
- Chondroitin disaccharide di-diSE trisodium salt
- Chondroitin disaccharide Δdi-0S sodium salt
- Chondroitin disaccharide Δdi-4S sodium salt
Uniqueness
Chondroitin disaccharide di-diSB trisodium salt is unique due to its specific sulfation pattern, which imparts distinct biochemical properties. Unlike other similar compounds, it has a higher affinity for certain proteins and enzymes, making it particularly useful in targeted biochemical studies.
属性
分子式 |
C14H18NNa3O17S2 |
|---|---|
分子量 |
605.4 g/mol |
IUPAC 名称 |
trisodium;2-[3-acetamido-2-hydroxy-6-(hydroxymethyl)-5-sulfonatooxyoxan-4-yl]oxy-4-hydroxy-3-sulfonatooxy-3,4-dihydro-2H-pyran-6-carboxylate |
InChI |
InChI=1S/C14H21NO17S2.3Na/c1-4(17)15-8-11(10(32-34(25,26)27)7(3-16)28-13(8)21)30-14-9(31-33(22,23)24)5(18)2-6(29-14)12(19)20;;;/h2,5,7-11,13-14,16,18,21H,3H2,1H3,(H,15,17)(H,19,20)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 |
InChI 键 |
QTXFYAVTBRRGLE-UHFFFAOYSA-K |
规范 SMILES |
CC(=O)NC1C(C(C(OC1O)CO)OS(=O)(=O)[O-])OC2C(C(C=C(O2)C(=O)[O-])O)OS(=O)(=O)[O-].[Na+].[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![tert-butyl N-[4-(4-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12069364.png)


